3-Amino-5-(5-bromo-3-methyl-2-pyridyl)pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD32876622” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32876622” involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in the synthesis process.
Industrial Production Methods: Industrial production of “MFCD32876622” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD32876622” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD32876622” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions such as solvent, temperature, and pH are critical in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of “MFCD32876622” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products.
Wissenschaftliche Forschungsanwendungen
“MFCD32876622” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, “MFCD32876622” could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of “MFCD32876622” involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to “MFCD32876622” include those with analogous molecular structures and reactivity. Examples include compounds with similar functional groups or chemical properties.
Uniqueness: What sets “MFCD32876622” apart from similar compounds is its unique combination of properties, such as its specific reactivity and stability under certain conditions. This makes it particularly valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H10BrClN4 |
---|---|
Molekulargewicht |
289.56 g/mol |
IUPAC-Name |
5-(5-bromo-3-methylpyridin-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrN4.ClH/c1-5-2-6(10)4-12-9(5)7-3-8(11)14-13-7;/h2-4H,1H3,(H3,11,13,14);1H |
InChI-Schlüssel |
UVSAUWXFKUZAQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1C2=CC(=NN2)N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.